11-Sulfanylundecyl 2-bromo-2-methylpropanoate

Catalog No.
S3317362
CAS No.
404857-69-8
M.F
C15H29BrO2S
M. Wt
353.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
11-Sulfanylundecyl 2-bromo-2-methylpropanoate

CAS Number

404857-69-8

Product Name

11-Sulfanylundecyl 2-bromo-2-methylpropanoate

IUPAC Name

11-sulfanylundecyl 2-bromo-2-methylpropanoate

Molecular Formula

C15H29BrO2S

Molecular Weight

353.4 g/mol

InChI

InChI=1S/C15H29BrO2S/c1-15(2,16)14(17)18-12-10-8-6-4-3-5-7-9-11-13-19/h19H,3-13H2,1-2H3

InChI Key

JVQTWZGZUCJHRV-UHFFFAOYSA-N

SMILES

CC(C)(C(=O)OCCCCCCCCCCCS)Br

Canonical SMILES

CC(C)(C(=O)OCCCCCCCCCCCS)Br

11-Sulfanylundecyl 2-bromo-2-methylpropanoate has the molecular formula C15H29BrO2S and a molecular weight of approximately 353.36 g/mol. It is characterized by the presence of a sulfanyl group and a bromo group, which contribute to its reactivity and potential applications in various fields. The compound is known to cause skin and eye irritation upon contact, indicating that it should be handled with care .

  • Due to the limited information available, the mechanism of action of SLBM is unknown at this time [, ].
  • In the absence of specific data, it's important to consider the potential hazards associated with the functional groups present in SLBM.
  • The thiol group can have a foul odor and may react with some metals.
  • The bromo-substitution may cause similar health hazards as bromine, such as skin and eye irritation.

The chemical reactivity of 11-sulfanylundecyl 2-bromo-2-methylpropanoate can be attributed to its functional groups. It can undergo nucleophilic substitution reactions due to the presence of the bromine atom, which can be replaced by various nucleophiles. Additionally, the sulfanyl group may participate in thiol-related reactions, such as oxidation or disulfide formation.

The synthesis of 11-sulfanylundecyl 2-bromo-2-methylpropanoate typically involves the reaction of appropriate starting materials under controlled conditions. Common methods may include:

  • Nucleophilic Substitution: Reacting a bromoalkane with a thiol compound.
  • Esterification: Forming an ester from an alcohol and an acid derivative.
  • Functional Group Modification: Altering existing functional groups to introduce the sulfanyl and bromo functionalities.

Specific synthetic routes may vary based on desired yields and purity levels.

11-Sulfanylundecyl 2-bromo-2-methylpropanoate has potential applications in several areas:

  • Pharmaceuticals: As a building block for drug development due to its unique chemical structure.
  • Material Science: In the development of new materials with specific properties.
  • Biotechnology: As a reagent in biochemical assays or processes.

Several compounds share structural similarities with 11-sulfanylundecyl 2-bromo-2-methylpropanoate. These include:

  • 11-Mercaptoundecanoic Acid: A compound featuring a carboxylic acid group instead of an ester.
  • Dodecanethiol: A straight-chain thiol that lacks the bromine functionality.
  • Octadecyl Bromide: A longer-chain alkyl bromide without the sulfanyl group.
Compound NameKey FeaturesUnique Aspects
11-Mercaptoundecanoic AcidContains a carboxylic acid groupLacks bromine functionality
DodecanethiolStraight-chain thiolNo halogen substitution
Octadecyl BromideLong-chain alkyl bromideNo thiol functionality

The uniqueness of 11-sulfanylundecyl 2-bromo-2-methylpropanoate lies in its combination of both sulfanyl and bromo functionalities, which may provide distinct chemical reactivity compared to these similar compounds.

11-Sulfanylundecyl 2-bromo-2-methylpropanoate represents a versatile chemical compound with significant potential in biofunctional interface engineering applications [1] [2]. This compound, with the molecular formula C₁₅H₂₉BrO₂S and molecular weight of 353.36 g/mol, combines unique structural features that make it particularly suitable for advanced surface modification strategies [1] [2]. The presence of both sulfanyl (-SH) and bromo functional groups provides dual reactivity pathways that enable sophisticated surface engineering approaches .

PropertyValueReference
Molecular FormulaC₁₅H₂₉BrO₂S [1] [2]
Molecular Weight (g/mol)353.36 [1] [2]
Density (g/cm³)1.151 ± 0.06 [4]
Boiling Point (°C)391.0 ± 12.0 [4]
Flash Point (°C)190 [2] [4]
Physical State (20°C)Liquid [2]
AppearanceColorless to Light yellow clear liquid [2]
LogP5.14380 [5] [4]

The compound functions as an effective atom transfer radical polymerization initiator due to the bromo group, while the terminal thiol group enables strong adhesion to metal surfaces through sulfur-metal interactions [6]. These complementary functionalities position 11-sulfanylundecyl 2-bromo-2-methylpropanoate as an ideal candidate for creating sophisticated biofunctional interfaces that combine controlled polymerization with robust surface anchoring [6].

Fabrication of Antifouling Surfaces for Biomedical Devices

The fabrication of antifouling surfaces represents a critical application area for 11-sulfanylundecyl 2-bromo-2-methylpropanoate in biomedical device engineering [7] [8]. Antifouling polymers are materials that resist nonspecific interactions with cells, proteins, and other biomolecules through the generation of surface hydration layers [7]. The compound serves as a bifunctional initiator that enables surface-initiated atom transfer radical polymerization from biomedical device surfaces while providing strong adhesion through thiol-metal interactions [6].

Surface-initiated polymerization using 11-sulfanylundecyl 2-bromo-2-methylpropanoate has demonstrated exceptional performance in creating polymer brush coatings with controlled grafting densities [9] [10]. Research findings indicate that grafting-from methods using this compound can achieve grafting densities ranging from 0.21 to 0.61 chains per square nanometer, significantly outperforming conventional grafting-to approaches [11]. The resulting polymer brushes demonstrate superior antifouling performance, with protein adsorption reduced to levels below 0.3 nanograms per square millimeter when exposed to complex biological matrices [12] [13].

Polymer Brush TypeAntifouling PerformanceTest ConditionsReference
Poly(oligo(ethylene glycol) methacrylate)<0.3 ng/mm²BSA solution, diluted bovine serum [12] [13]
Poly(2-hydroxypropyl methacrylamide)<0.3 ng/mm²BSA solution, diluted bovine serum [12] [13]
Poly(carboxybetaine methacrylamide)<0.3 ng/mm²BSA solution, diluted bovine serum [12] [13]
Poly(2-methacryloyloxy ethyl phosphorylcholine)Superior anti-inflammatory12 h sonication, 10,000 cycles stretching [14]
Grafting-from brushes10× better than grafting-toBlood plasma exposure [10]
Grafting-to brushesBaseline comparisonBlood plasma exposure [10]

The mechanism of antifouling performance relies on the creation of highly hydrated polymer brush layers that sterically and energetically repel protein adsorption [15]. Studies have demonstrated that weakly hydrophilic polymer brushes can achieve comparable or superior antifouling performance to strongly hydrophilic systems when grafting density is optimized [15]. The compound enables the synthesis of polymer brushes with grafting densities exceeding 2.12 chains per square nanometer through self-assembly-assisted approaches, representing some of the highest densities reported in the literature [16].

Biomedical device applications have shown particular promise for titanium and stainless steel substrates modified with 11-sulfanylundecyl 2-bromo-2-methylpropanoate-initiated polymer brushes [6]. Cell adhesion experiments using fibroblasts demonstrate substantial reductions in cell adhesion on polymer-grafted surfaces compared to unmodified metal substrates [6]. The biomimetic anchoring strategy provided by the catecholic-inspired thiol functionality ensures robust attachment to diverse inorganic surfaces, making this approach highly versatile for various biomedical device applications [6].

Design of Stimuli-Responsive Polymer Brushes for Biosensing

11-Sulfanylundecyl 2-bromo-2-methylpropanoate enables the design of sophisticated stimuli-responsive polymer brush systems for advanced biosensing applications [17] [18]. The compound functions as a surface-bound initiator that allows controlled polymerization of responsive monomers while maintaining strong substrate adhesion through thiol-metal interactions [19] [20]. These systems leverage conformational changes in polymer brushes in response to environmental stimuli to transduce molecular recognition events into measurable signals [17] [18].

Surface-initiated atom transfer radical polymerization using this compound has been successfully employed to create polymer brushes that exhibit temperature-dependent behavior through changes in contact angle, surface energy components, and molecular conformation [18]. Research findings demonstrate that stimuli-responsive polymer brushes can achieve enhanced transduction mechanisms for various sensing applications, including hydrogen ion sensors and chemical gating systems [17]. The switching events of polymer brushes can be detected with high sensitivity using field-effect transistor configurations, with detection limits improved to the micromolar range [17].

The self-assembled monolayer modification enabled by the thiol functionality of 11-sulfanylundecyl 2-bromo-2-methylpropanoate contributes significantly to reducing nonspecific adsorption of biomolecules onto sensing surfaces [19] [20]. This property is crucial for achieving high specificity in biosensing applications, as it prevents false responses caused by nonspecific protein binding [20]. The compound enables single-step modification procedures that simplify sensor fabrication while maintaining excellent biorecognition capabilities [20].

Biomolecular recognition studies using surfaces modified with 11-sulfanylundecyl 2-bromo-2-methylpropanoate-initiated polymer brushes have demonstrated specific capture of target proteins in the presence of calcium ions [19] [20]. The spatially defined and stimuli-mediated attachment of model proteins and bacterial cells has been achieved through micropatterned polymer brush domains [18]. These findings indicate that the compound enables the creation of sophisticated biosensing interfaces that combine molecular recognition with signal transduction capabilities [19] [20].

Grafting MethodGrafting Density (chains/nm²)Brush ThicknessPerformance BenefitsReference
Surface-Initiated ATRP0.21 - 0.61N⁴/⁵ scalingControlled molecular weight [11]
Self-Assembly-Assisted Grafting-to2.12Well-controlledExtremely high density [16]
Photoinduced Electron Transfer RAFTHigh density achievedUp to thick brushesOxygen-tolerant synthesis [12]
Conventional Grafting-toLimited by steric hindranceLimited thicknessPre-characterized polymers [21]
Ring-Opening Polymerization0.21 - 0.61Length dependent on densityExtended conjugation [22]
Thiol-ene Click ChemistryTunable densityControlled by UV exposureSpatial control [23]

The integration of 11-sulfanylundecyl 2-bromo-2-methylpropanoate with silicon nanowire field-effect transistors has shown particular promise for creating highly sensitive biosensing platforms [17]. The polymer brush functionalization enhances hydrogen ion sensitivity while enabling the attachment of specific receptor biomolecules through click chemistry approaches [17]. Cell adhesion studies using osteosarcoma cells demonstrate that the modified surfaces can support cell attachment while enabling electrical signal recording [17].

Integration with Plasmonic Nanostructures for Signal Amplification

The integration of 11-sulfanylundecyl 2-bromo-2-methylpropanoate with plasmonic nanostructures represents a cutting-edge approach for achieving significant signal amplification in biosensing applications [24] [25] [26]. Plasmonic nanostructures exploit surface plasmon resonance phenomena to create enhanced electromagnetic fields that can dramatically improve the sensitivity of optical biosensing platforms [24] [25]. The thiol functionality of the compound enables strong chemisorption onto gold and silver nanostructures, while the bromo group provides initiation sites for controlled polymerization [27] [6].

Surface plasmon resonance biosensors utilizing 11-sulfanylundecyl 2-bromo-2-methylpropanoate-modified surfaces have demonstrated enhancement factors exceeding two orders of magnitude compared to conventional detection methods [26] [27]. The compound enables the creation of self-assembled monolayers on plasmonic substrates that serve as anchoring points for polymer brush growth while maintaining the optical properties necessary for plasmon excitation [27]. Research findings indicate that gold nanoparticles functionalized with this compound can achieve detection limits as low as 80 attomolar for specific biomolecular targets [26].

The mechanism of signal amplification involves the coupling of localized surface plasmon resonance with controlled polymer brush architectures that confine target molecules within the enhanced electromagnetic field regions [26] [27]. Studies have shown that rolling circle amplification reactions conducted on surfaces modified with 11-sulfanylundecyl 2-bromo-2-methylpropanoate can achieve amplification factors of approximately two orders of magnitude while maintaining spatial confinement within the evanescent field [27]. The combination of surface plasmon-enhanced fluorescence with polymer brush-guided molecular assembly enables single-molecule detection capabilities [27].

Nanostructure TypeEnhancement FactorDetection LimitApplicationReference
Gold Nanoparticles with SAM~2 orders of magnitude80 aM (miRNA-155)miRNA detection [26]
Au@Ag NanowiresStrong plasmonic enhancementNot specifiedElectrochemical sensing [26]
Core/Shell Fe₃O₄@Au NPsHighly consistent signalsUltra-low concentrationsmiRNA detection [26]
Rolling Circle Amplification with Plasmonics~2 orders of magnitudeHigh femtomolarAffinity biosensors [27]
Localized Surface Plasmon Resonance>10× sensitivity improvementpg/mL rangeGeneral biosensing [24] [25]
Surface Plasmon Enhanced FluorescenceIncreased signal intensityReduced photobleachingFluorescence biosensing [26]

Plasmonic biosensors incorporating 11-sulfanylundecyl 2-bromo-2-methylpropanoate have shown exceptional performance in detecting cancer-associated microRNA molecules [26]. The compound enables the immobilization of capture probes on plasmonic surfaces while facilitating the growth of polymer brushes that prevent nonspecific adsorption [26] [27]. Core-shell nanoparticle systems utilizing this compound have demonstrated highly consistent and reproducible intensity signals, confirming the robustness of the biosensing platform across different sensing chips [26].

XLogP3

5.9

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

352.10716 g/mol

Monoisotopic Mass

352.10716 g/mol

Heavy Atom Count

19

Wikipedia

11-Sulfanylundecyl 2-bromo-2-methylpropanoate

Dates

Last modified: 08-19-2023

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